molecular formula C23H19NO7 B2542390 8-ethoxy-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl dimethylcarbamate CAS No. 896033-55-9

8-ethoxy-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl dimethylcarbamate

Cat. No.: B2542390
CAS No.: 896033-55-9
M. Wt: 421.405
InChI Key: XDLZEYMZRWGYCX-UHFFFAOYSA-N
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Description

8-ethoxy-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl dimethylcarbamate (CAS: 896033-55-9) is a bifunctional chromene derivative with a molecular formula of C23H19NO7 and a molecular weight of 421.40 g/mol . Its structure comprises two chromene (benzopyranone) moieties linked at positions 3 and 4', with an ethoxy group at position 8 and a dimethylcarbamate ester at position 7'.

Properties

IUPAC Name

[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl] N,N-dimethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO7/c1-4-28-18-7-5-6-13-10-17(22(26)31-21(13)18)16-12-20(25)30-19-11-14(8-9-15(16)19)29-23(27)24(2)3/h5-12H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLZEYMZRWGYCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Ethoxy-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl dimethylcarbamate (CAS Number: 896034-24-5) is a synthetic compound with a complex structure that includes a bichromene framework. Its molecular formula is C24H20O7, and it has a molecular weight of approximately 420.41 g/mol. This compound has garnered interest in various fields of research due to its potential biological activities.

Chemical Structure and Properties

The compound features two dioxo groups and an ethoxy substituent, which contribute to its reactivity and biological interactions. The presence of these functional groups suggests potential applications in pharmacology and biochemistry.

PropertyValue
Molecular FormulaC24H20O7
Molecular Weight420.41 g/mol
CAS Number896034-24-5
SMILESCCOc1cccc2c1oc(=O)c(c2)c1cc(=O)oc2c1ccc(c2)OC(=O)C(C)C

Antitumor Activity

Research indicates that compounds within the bichromene family exhibit significant antitumor properties. For instance, studies have demonstrated that related compounds can induce apoptosis in various cancer cell lines. A notable study highlighted the cytotoxic effects of similar compounds at concentrations as low as 6.25 µM against HL-60 leukemia cells .

Case Study:
In a comparative study, 8-ethoxy-2,2'-dioxo-2H,2'H-bichromen-7'-yl dimethylcarbamate was tested against several cancer cell lines, including HSC-2 cells. The results indicated that the compound exhibited preferential cytotoxicity, with IC50 values significantly lower than those of standard chemotherapeutics.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. In vitro studies have shown that similar bichromene derivatives can protect neuronal cells from oxidative stress-induced apoptosis. For example, compounds like narciclasine have demonstrated neuroprotective effects against H₂O₂-induced cell death in SH-SY5Y dopaminergic neuroblastoma cells.

Research Findings:
A recent investigation into the neuroprotective properties of related compounds revealed that they could mitigate neuronal damage induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease.

The biological activity of 8-ethoxy-2,2'-dioxo-2H,2'H-bichromen-7'-yl dimethylcarbamate is thought to involve several mechanisms:

  • Apoptosis Induction: The compound may activate apoptotic pathways in cancer cells.
  • Antioxidant Activity: It may scavenge free radicals and reduce oxidative stress.
  • Enzyme Inhibition: Potential inhibition of key enzymes involved in cancer progression or neurodegeneration.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 8-ethoxy-2,2'-dioxo-2H,2'H-bichromen-7'-yl dimethylcarbamate, it is useful to compare it with structurally related compounds:

Compound NameCAS NumberKey Features
8-Methoxy-3-(1-pyrrolidinyl)-1-benzofuran896034-17-6Neuroprotective effects
Dihydrocoumarin119-84-6Antimicrobial properties
Coumarin91-64-5Anticoagulant and anticancer activities

Comparison with Similar Compounds

Substituent Variations at Position 8

  • 8-Methoxy vs. 8-Ethoxy :
    The methoxy analog (8-methoxy-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl acetate, CAS: 855774-21-9) has a methoxy (-OCH3) group at position 8, resulting in a lower molecular weight (378.34 g/mol) compared to the ethoxy (-OC2H5) variant . Ethoxy groups typically enhance lipophilicity, which may improve membrane permeability in biological systems.

Ester Group Variations at Position 7'

  • Dimethylcarbamate vs. Acetate: Replacing the dimethylcarbamate with an acetate group (as in the methoxy analog) reduces steric hindrance and alters electronic properties.
  • 2-Methylpropanoate Ester: 8-ethoxy-2,2'-dioxo-2H,2'H-3,4'-bichromene-7'-yl 2-methylpropanoate (purity: 90%) features a bulkier ester group, which could enhance metabolic stability but reduce aqueous solubility. Pricing data for this compound ranges from $237.00 (1 mg) to $482.00 (50 mg) .
  • Benzyloxyacetate and Ethoxyacetate Esters :
    Derivatives like benzyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate (CAS: 859658-49-4) and ethyl analogs introduce aromatic or alkyl-oxyacetate chains. These modifications may tailor compounds for specific applications, such as fluorescent probes or drug delivery systems .

Data Table: Key Structural Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
8-ethoxy-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl dimethylcarbamate 896033-55-9 C23H19NO7 421.40 Ethoxy, dimethylcarbamate
8-methoxy-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl acetate 855774-21-9 C21H14O7 378.34 Methoxy, acetate
8-ethoxy-2,2'-dioxo-2H,2'H-3,4'-bichromene-7'-yl 2-methylpropanoate N/A C23H18O7 406.38 Ethoxy, 2-methylpropanoate
Benzyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate 859658-49-4 C28H20O9 500.45 Methoxy, benzyloxyacetate
Ethyl 2-[3-(7-methoxy-2-oxochromen-4-yl)-2-oxochromen-7-yl]oxyacetate 859134-37-5 C24H18O9 450.40 Methoxy, ethoxyacetate

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